

## Preclinical Toxicology of Valopicitabine Dihydrochloride

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### Compound of Interest

Compound Name: Valopicitabine Dihydrochloride

Cat. No.: B1682144

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Valopicitabine Dihydrochloride** (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine.[1][2] Developed as a potential HIV-1 reverse transcriptase inhibitor, it showed promise in early clinical trials. Despite showing promise in early clinical trials, the development of Valopicitabine was ultimately discontinued due to adverse toxicology findings. This document provides an overview of the known preclinical toxicology of **Valopicitabine Dihydrochloride**, drawing from available data and outlining standard toxicological assessment procedures.

## Mechanism of Action

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[6] After oral administration, it is readily absorbed and metabolized to its active form, 2'-C-methylcytidine-5'-triphosphate. The active form acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain elongation and subsequent inhibition of viral replication.

```
graph LR
    A[Valopicitabine Dihydrochloride (NM283)] --> B[Esterase Cleavage (in vivo)]
    B --> C[2'-C-methylcytidine]
    C --> D[Intracellular Kinases]
    D --> E[2'-C-methylcytidine-5'-triphosphate]
    E --> F[HCV NS5B Polymerase]
    F --> G[HCV RNA Replication]
    G --> H[Inhibition]
```

```
graph TD
    A[Valopicitabine Dihydrochloride (NM283)] --> B[Esterase Cleavage (in vivo)]
    B --> C[2'-C-methylcytidine]
    C --> D[Intracellular Kinases]
    D --> E[2'-C-methylcytidine-5'-triphosphate]
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    F --> G[HCV RNA Replication]
    G --> H[Inhibition]
```

### General Toxicology While specific quantitative data from comprehensive preclinical toxicology studies on Valopicitabine Dihydrochloride are limited, some data suggest that gastrointestinal side effects were dose-limiting. ### Acute and Repeat-Dose Toxicity Standard preclinical toxicology studies were conducted in rodent species to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). The results of these studies ultimately led to its discontinuation. \*\*Table 1: Summary of General Toxicology Data

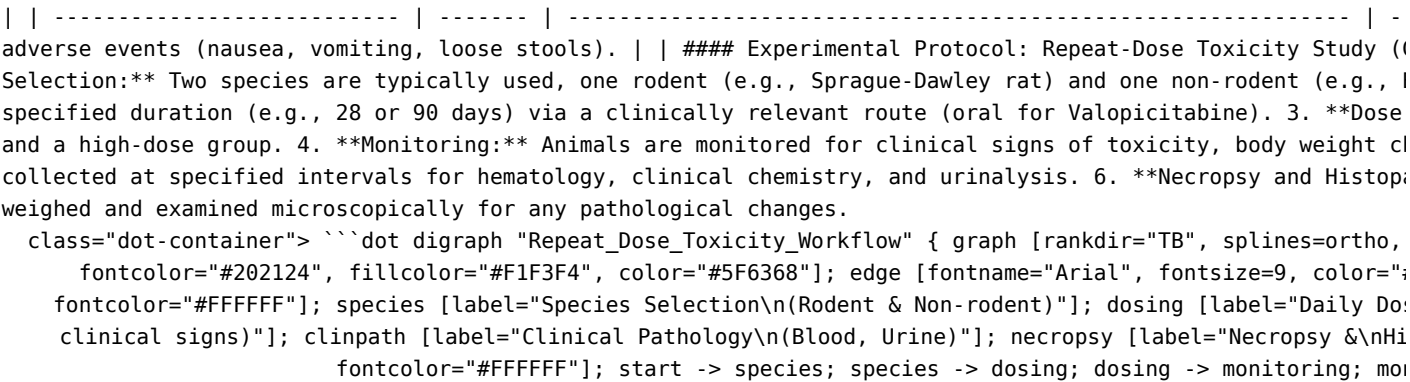


Figure 2: General workflow for a repeat-dose toxicity study.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic damage. All drug candidates underwent a full battery of genotoxicity tests.

Table 2: Standard Genetic Toxicology Assays

| Assay Type                             | Purpose                                        |
|----------------------------------------|------------------------------------------------|
| Bacterial Reverse Mutation (Ames) Test | Detects gene mutations                         |
| In vitro Chromosomal Aberration Assay  | Evaluates the potential for chromosomal damage |
| In vivo Micronucleus Test              | Assesses chromosomal damage in living cells    |

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that may lead to cancer.

- Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used to detect mutations that revert the bacteria to a state where they can grow on a selective medium.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from liver of a rat or mouse).
- Exposure: The tester strains are exposed to various concentrations of the test article.
- Scoring: The number of revertant colonies (bacteria that have regained their ability to grow on a selective medium) is counted. A high number of revertants indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigenic potential of a drug candidate. It is unlikely that long-term carcinogenicity studies were completed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology (DART) studies are performed to evaluate the potential effects of a drug candidate on reproduction and development. There is no publicly available information on the reproductive and developmental toxicology of Valopicitabine.

Table 3: Standard Reproductive and Developmental Toxicology Studies

| Study Type                                | Assesses          |
|-------------------------------------------|-------------------|
| Fertility and Early Embryonic Development | Effects on male a |
| Embryo-Fetal Development                  | Potential for ter |
| Pre- and Postnatal Development            | Effects on the of |

## Experimental Protocol: Embryo-Fetal Development Study (General)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus f

- **Species Selection:** Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).
- **Dosing Period:** The drug is administered daily during the period of organogenesis.
- **Maternal Evaluation:** Pregnant females are monitored for clinical signs, body weight, and food consumption.
- **Fetal Evaluation:** Near term, the uterus is examined for the number of live and dead fetuses, resorptions, ar malformations.

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Postnatal\nDevelopment"

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main -> fertility; main -> embryo; m

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### Conclusion The preclinical toxicological profile of **Valopicitabine Dihydrochloride** is primarily character: (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDGm0mU0LKy3q1BWT6BVNBcb6sacGH5eF416p8j0hEphLNnm8dhp\_dRHHvhgIj4HodfcwxxDuWMpnZoLXs93UHDboX77qqY6DnvdLSBvNMZBIgy2cgDHsLL2T-TwC0Vzq5DYDBYyyUhsir8mTF0724BehwIWJEQlbh4z5pmJpf2UtHcdnCBMw%3D%3D) [[8] (http: api-redirect%2FAUZIYQGGGeaLrYlo8DHNYtkSTI\_JdNhBrORkeyWliJ6LYDyNhh6iHHzj9LSpom\_hL0mfyoZCNT3d14D3-XGwQz1FsRYZxsjl from non-clinical studies are not publicly available, the nature of the adverse events was significant enough information and outlines the standard preclinical safety assessments that would have been conducted. For rese: the importance of a thorough early-stage toxicological evaluation, with a particular focus on gastrointestinal

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